molecular formula C9H8Cl2F2O B14058540 1,4-Dichloro-2-difluoromethoxy-5-ethylbenzene

1,4-Dichloro-2-difluoromethoxy-5-ethylbenzene

Katalognummer: B14058540
Molekulargewicht: 241.06 g/mol
InChI-Schlüssel: MWDYQQVVKWDVGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dichloro-2-difluoromethoxy-5-ethylbenzene is a chemical compound with the molecular formula C9H8Cl2F2O and a molecular weight of 241.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a benzene ring with an ethyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1,4-Dichloro-2-difluoromethoxy-5-ethylbenzene involves several steps, typically starting with the chlorination and fluorination of a benzene derivative. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired substitution pattern on the benzene ring. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity .

Analyse Chemischer Reaktionen

1,4-Dichloro-2-difluoromethoxy-5-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The difluoromethoxy group can be hydrolyzed to form corresponding alcohols or acids.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

1,4-Dichloro-2-difluoromethoxy-5-ethylbenzene is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1,4-Dichloro-2-difluoromethoxy-5-ethylbenzene exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1,4-Dichloro-2-difluoromethoxy-5-ethylbenzene can be compared with other similar compounds, such as:

  • 1,4-Dichloro-2-fluoromethoxy-5-ethylbenzene
  • 1,4-Dichloro-2-difluoromethoxybenzene
  • 1,4-Dichloro-2-difluoromethoxy-5-methylbenzene

These compounds share similar structural features but differ in the number and position of substituents. The unique combination of chlorine, fluorine, and difluoromethoxy groups in this compound contributes to its distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C9H8Cl2F2O

Molekulargewicht

241.06 g/mol

IUPAC-Name

1,4-dichloro-2-(difluoromethoxy)-5-ethylbenzene

InChI

InChI=1S/C9H8Cl2F2O/c1-2-5-3-7(11)8(4-6(5)10)14-9(12)13/h3-4,9H,2H2,1H3

InChI-Schlüssel

MWDYQQVVKWDVGZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C=C1Cl)OC(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.